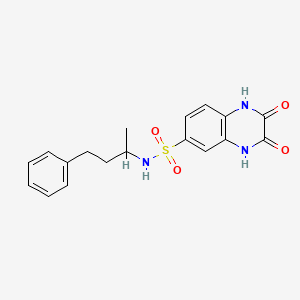
2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Descripción general
Descripción
“2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as sulfonamide and phenylbutan, suggests that this compound may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Sulfonamide Group: This step involves the reaction of the quinoxaline derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Phenylbutan Moiety: This can be done through a Friedel-Crafts alkylation reaction using a phenylbutan halide.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylbutan moiety.
Reduction: Reduction reactions could target the quinoxaline core or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce tetrahydroquinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: Possible application as an inhibitor of specific enzymes.
Antimicrobial Activity: Evaluation of its potential as an antimicrobial agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new drugs.
Cancer Research: Investigation of its effects on cancer cell lines.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of “2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Cellular Pathways: Influence on cellular processes such as apoptosis, cell proliferation, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic or aliphatic systems.
Uniqueness
The uniqueness of “2,3-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoxaline or sulfonamide derivatives.
Propiedades
IUPAC Name |
2,3-dioxo-N-(4-phenylbutan-2-yl)-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12(7-8-13-5-3-2-4-6-13)21-26(24,25)14-9-10-15-16(11-14)20-18(23)17(22)19-15/h2-6,9-12,21H,7-8H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYDFTGTEIUMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B4708470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4708478.png)
![[2-chloro-4-[(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4708484.png)
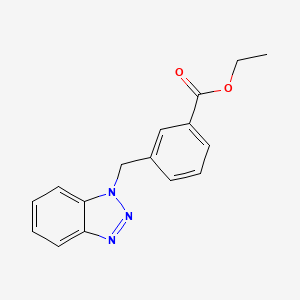
![3-(1,3-benzodioxol-5-yl)-N-[1-(2,4-dimethylphenyl)ethyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4708513.png)
![2-{1-(2-ethoxybenzyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4708518.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B4708519.png)
![[(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE](/img/structure/B4708524.png)
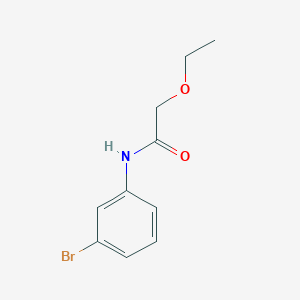
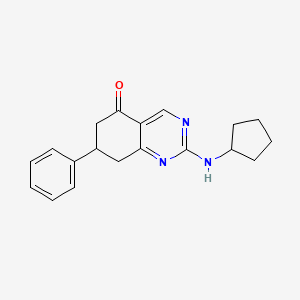
![2-[(3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4708554.png)
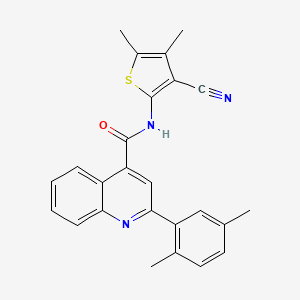
![5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708562.png)
![5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide](/img/structure/B4708563.png)
